3-Bromo-6-chloroimidazo[1,2-a]pyridine
Descripción
3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS: 886371-28-4) is a halogenated heterocyclic compound with the molecular formula C₇H₄BrClN₂ and an average molecular mass of 231.48 g/mol . It is structurally characterized by an imidazo[1,2-a]pyridine core substituted with bromine at position 3 and chlorine at position 5. The compound is typically synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone under reflux conditions, yielding intermediates that are further functionalized . Its hydrobromide salt form (CAS: 1146615-84-0) is also commercially available, enhancing solubility for pharmaceutical applications . Safety data indicate it causes skin, eye, and respiratory irritation (GHS H315, H319, H335) .
Structure
2D Structure
Propiedades
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBKDAUSMLPFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672185 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-28-4 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
3-Bromo-6-chloroimidazo[1,2-a]pyridine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 231.477 g/mol. Its structure consists of an imidazopyridine ring system, which is known for its presence in various bioactive compounds. The inclusion of bromine and chlorine atoms enhances the compound's electronic properties, potentially influencing its interactions with biological targets.
Biological Activities
The biological activities of this compound have been preliminarily investigated, revealing several key areas of interest:
The exact mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that:
- Interaction with Enzymes : By inhibiting cytochrome P450 enzymes, the compound may alter metabolic pathways critical for drug processing in the liver.
- Binding to Receptors : The compound may interact with specific receptors or enzymes involved in disease pathways, modulating their activity and leading to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study investigating the interaction between imidazo[1,2-a]pyridine derivatives and cytochrome P450 enzymes highlighted that structural modifications could enhance enzyme inhibition potency. This suggests that this compound may similarly affect CYP1A2 activity based on its halogenated structure .
Future Directions
Despite the promising preliminary findings regarding the biological activity of this compound, there is a need for comprehensive studies to fully elucidate its therapeutic potential. Future research should focus on:
- In vitro and In vivo Studies : Conducting detailed assays to assess antimicrobial and anticancer activities.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in the chemical structure influence biological activity.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity:
Research indicates that 3-bromo-6-chloroimidazo[1,2-a]pyridine exhibits promising anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of cancer cell lines, such as K562 (chronic myeloid leukemia) cells, with an IC50 value indicating significant potency against these cells.
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Tuberculosis Research:
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, in combating multidrug-resistant tuberculosis (MDR-TB). High-throughput screening has identified several analogs with low minimum inhibitory concentrations (MIC), indicating their potential as effective treatments against Mycobacterium tuberculosis .
Chemical Synthesis
Building Block for Heterocycles:
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to modify its structure to create derivatives with enhanced biological activities or novel properties .
Pharmaceutical Development
Pharmaceutical Intermediate:
The compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its structural features make it suitable for modifications that can lead to the development of new therapeutic agents targeting various diseases .
Material Science
Specialty Chemicals Production:
this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials used in various applications, including electronics and coatings .
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound inhibited K562 cell proliferation effectively. The mechanism involved interaction with specific molecular targets within the cancer cells, leading to apoptosis and cell cycle arrest.
Case Study 2: Tuberculosis Inhibition
In a high-throughput screening project aimed at identifying new anti-TB agents, several derivatives of this compound were found to have MIC values as low as 0.03 μM against Mycobacterium tuberculosis H37Rv strain. This suggests a strong potential for further development into therapeutic agents for resistant TB strains.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is widely modified for medicinal and materials science applications. Below is a detailed comparison of 3-bromo-6-chloroimidazo[1,2-a]pyridine with structurally related analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The hydrobromide salt of this compound exhibits higher aqueous solubility than non-ionic analogs .
- Crystallinity : Halogenated derivatives like 6-bromoimidazo[1,2-a]pyridin-8-amine form layered structures via N–H⋯N hydrogen bonds, influencing bioavailability .
Pharmacological and Industrial Relevance
- Antitrypanosomal Activity: 8-Aryl-6-chloro-3-nitro derivatives show potent activity against Trypanosoma cruzi (IC₅₀ < 1 µM) due to nitro group bioreduction .
- Kinase Inhibition: 6-Bromo-8-amino analogs act as cyclin-dependent kinase-2 (CDK2) inhibitors .
- Material Science : Bromo/chloro substituents enable cross-coupling reactions for polymer or ligand synthesis .
Métodos De Preparación
Reaction Conditions Overview:
| Parameter | Details |
|---|---|
| Starting materials | 2-Amino-5-bromopyridine and 40% monochloroacetaldehyde aqueous solution |
| Solvents | Water, ethanol, methanol, or Virahol |
| Alkali base | Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate |
| Temperature | 25–55 °C |
| Reaction time | 2–24 hours |
| Workup | Concentration, ethyl acetate extraction, washing, drying over anhydrous sodium sulfate, rotary evaporation, recrystallization from ethyl acetate/hexane (1:1) |
Typical Reaction Scheme:
$$
\text{2-Amino-5-bromopyridine} + \text{Monochloroacetaldehyde} \xrightarrow[\text{alkali}]{\text{solvent, 25-55 °C}} \text{6-bromoimidazo[1,2-a]pyridine}
$$
Detailed Experimental Data from Representative Syntheses
| Embodiment | Alkali Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | Ethanol | 5 | 55 | 72.0 | Off-white crystals, mp 76.5–78.0 °C |
| 2 | Sodium carbonate | Ethanol | 10 | 55 | 67.8 | Light brown crystals, mp 76.3–78.2 °C |
| 3 | Sodium hydroxide | Methanol | 12 | 55 | 35.2 | Light brown crystals, mp 75.6–78.2 °C |
| 4 | Triethylamine | Water | 20 | 55 | 53.4 | Light brown crystals, mp 76.3–77.8 °C |
| 5 | None (neutralized) | Ethanol | 6 | 55 | 72.4 | Light brown crystals, mp 76.5–77.8 °C |
| 6 | None (neutralized) | Water | 20 | 55 | 33.4 | Brown crystals, mp 76.8–78.5 °C |
Note: The neutralization step in embodiments 5 and 6 involves adjusting pH to 8 with saturated sodium bicarbonate solution after reaction completion.
Key Observations and Optimization Notes
- Alkali Base Effect: Sodium bicarbonate and sodium carbonate provide higher yields and better product purity compared to sodium hydroxide, which leads to lower yield and darker products.
- Solvent Choice: Ethanol is preferred for better solubility and reaction efficiency; methanol and water give lower yields or more impurities.
- Reaction Time and Temperature: Moderate temperatures (around 55 °C) and reaction times between 5–10 hours are optimal for high yield and purity.
- Purification: Recrystallization from ethyl acetate/hexane (1:1) mixture effectively purifies the product, yielding off-white to light brown crystals.
Adaptation for this compound
To prepare this compound, the analogous approach would involve:
- Starting from 2-amino-3-bromo-6-chloropyridine or a suitably substituted precursor.
- Reacting with monochloroacetaldehyde or a halo-substituted aldehyde that facilitates ring closure.
- Employing similar reaction conditions (alkaline medium, ethanol or water solvent, moderate temperature).
- Optimizing purification steps to accommodate different halogen substitution patterns.
Because the 6-chloro substituent is less reactive than bromo, reaction conditions may require slight adjustment, such as longer reaction times or modified base strength, to achieve efficient cyclization.
Summary Table: Preparation Parameters for Halogenated Imidazo[1,2-a]pyridines
| Parameter | Typical Range/Options | Notes |
|---|---|---|
| Aminopyridine derivative | 2-Amino-5-bromopyridine or 2-amino-3-bromo-6-chloropyridine | Halogen substitution critical for target compound |
| Aldehyde reagent | 40% aqueous monochloroacetaldehyde | Key for ring formation |
| Solvent | Ethanol, water, methanol | Ethanol preferred for yield and purity |
| Base | Sodium bicarbonate, sodium carbonate, triethylamine | Sodium bicarbonate preferred |
| Temperature | 25–55 °C | Mild heating improves reaction rate |
| Reaction time | 2–24 hours | Depends on base and solvent |
| Workup | Extraction with ethyl acetate, drying, recrystallization | Ensures high purity |
Q & A
Basic: What are standard synthetic protocols for preparing 3-bromo-6-chloroimidazo[1,2-a]pyridine and its derivatives?
A widely used method involves copper-catalyzed three-component coupling (TCC) reactions of 2-aminopyridines with arylaldehydes and alkynes. This approach allows modular assembly of the imidazo[1,2-a]pyridine core while introducing halogen substituents (e.g., bromo and chloro groups) at specific positions. Reaction optimization typically requires inert atmospheres, temperatures between 80–120°C, and polar aprotic solvents like DMF or DMSO . For halogen retention, stoichiometric control of bromine/chlorine sources (e.g., NBS or Cl2 gas) is critical to avoid over-halogenation.
Basic: How is structural characterization of this compound performed?
Key techniques include:
- 1H/13C NMR : Aromatic protons in the imidazo[1,2-a]pyridine ring appear as doublets or triplets (δ 7.1–8.5 ppm), with bromo/chloro substituents causing deshielding. For example, in related derivatives, H-5 and H-8 protons resonate at δ 8.23 and 7.94 ppm, respectively .
- X-ray crystallography : Reveals planar molecular geometry and intermolecular interactions. In imidazo[1,2-a]pyridines, π-π stacking distances range from 3.5–4.0 Å, while C–H⋯N hydrogen bonds stabilize crystal packing .
- HRMS : Exact mass analysis confirms molecular formulae (e.g., C7H4BrClN2 requires m/z 232.94) .
Intermediate: What experimental designs are used to evaluate the anticancer activity of this compound derivatives?
- Cell lines : Normal (e.g., Vero) and cancer cells (HepG2, MCF-7, A375) are tested to assess selectivity.
- Cytotoxicity assays : IC50 values are determined via MTT or resazurin assays. For example, derivatives with electron-donating groups (e.g., -NH2) at position 3 exhibit IC50 values of 11–13 µM in cancer cells, compared to >90 µM in normal cells .
- Structure-activity relationship (SAR) : Substituents at positions 2 and 3 significantly influence activity. Nitro groups at position 2 reduce potency due to steric hindrance, while para-substituted methylamine groups enhance cytotoxicity .
Advanced: How do electronic and steric effects of substituents modulate biological activity in imidazo[1,2-a]pyridines?
- Electron-withdrawing groups (EWGs) : Nitro (-NO2) or chloro (-Cl) substituents at position 6 reduce electron density in the aromatic system, weakening DNA intercalation but improving membrane permeability.
- Electron-donating groups (EDGs) : Methylamine (-NHCH3) or pyrrolidinyl groups at position 3 enhance π-stacking with kinase ATP-binding pockets (e.g., in tyrosine kinases).
- Steric effects : Bulky substituents (e.g., tert-butyl) at position 2 disrupt target binding, as seen in derivatives with IC50 values >50 µM .
Advanced: What intermolecular interactions drive the pharmacological activity of halogenated imidazo[1,2-a]pyridines?
- Hydrogen bonding : Primary amines at position 3 act as H-bond donors (N–H⋯N, ~2.8 Å) with kinase catalytic lysine residues.
- π-π stacking : The planar imidazo[1,2-a]pyridine core interacts with aromatic residues (e.g., Phe in EGFR) at distances of 3.6–4.2 Å.
- Halogen bonding : Bromo and chloro groups at positions 3 and 6 form weak X⋯O/N interactions (3.1–3.5 Å) with backbone carbonyls, stabilizing target complexes .
Advanced: How can contradictions in cytotoxicity data between structurally similar derivatives be resolved?
- Case study : Nitro-substituted derivatives show lower activity (IC50 >30 µM) compared to methylamine analogs (IC50 ~11 µM) .
- Resolution strategies :
- Molecular docking : Simulate binding modes to identify steric clashes (e.g., nitro groups disrupting ATP-pocket entry).
- Solubility assays : Poor aqueous solubility of nitro derivatives may artifactually reduce apparent potency.
- Metabolic stability testing : Rapid hepatic clearance of certain substituents (e.g., -NO2) may necessitate prodrug designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
